4'-Chloro-[1,1'-biphenyl]-4-carboxamide
Overview
Description
4’-Chloro-[1,1’-biphenyl]-4-carboxamide is an organic compound with the molecular formula C13H10ClNO It is a derivative of biphenyl, where a chlorine atom is substituted at the 4’ position and a carboxamide group is attached at the 4 position of the biphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-[1,1’-biphenyl]-4-carboxamide typically involves the following steps:
Formation of 4’-Chloro-[1,1’-biphenyl]: This can be achieved through a Suzuki-Miyaura coupling reaction between 4-chlorobromobenzene and phenylboronic acid in the presence of a palladium catalyst and a base.
Conversion to 4’-Chloro-[1,1’-biphenyl]-4-carboxylic acid: The biphenyl compound is then subjected to a Friedel-Crafts acylation reaction using carbon monoxide and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of 4’-Chloro-[1,1’-biphenyl]-4-carboxamide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The biphenyl ring can be oxidized to form quinones under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Substitution: Formation of substituted biphenyl derivatives.
Reduction: Formation of 4’-Chloro-[1,1’-biphenyl]-4-amine.
Oxidation: Formation of biphenyl quinones.
Scientific Research Applications
4’-Chloro-[1,1’-biphenyl]-4-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Chloro-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1,1’-biphenyl: Lacks the carboxamide group, making it less versatile in terms of chemical reactivity.
4’-Bromo-[1,1’-biphenyl]-4-carboxamide: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
4’-Methyl-[1,1’-biphenyl]-4-carboxamide: Contains a methyl group instead of chlorine, leading to different chemical and biological properties.
Uniqueness
4’-Chloro-[1,1’-biphenyl]-4-carboxamide is unique due to the presence of both a chlorine atom and a carboxamide group, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-(4-chlorophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8H,(H2,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPNZWFATYHELO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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